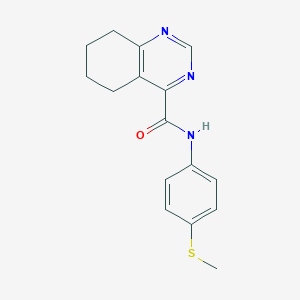
N-(4-Methylsulfanylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methylsulfanylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide, also known as MTQ, is a small molecule drug that has been studied for its potential therapeutic properties. MTQ has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of N-(4-Methylsulfanylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is not fully understood, but it is thought to act by inhibiting various signaling pathways involved in cancer growth, inflammation, and neurodegeneration. N-(4-Methylsulfanylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in these pathways.
Biochemical and Physiological Effects:
N-(4-Methylsulfanylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to have a variety of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. N-(4-Methylsulfanylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis, reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and have neuroprotective effects and improve cognitive function.
Advantages and Limitations for Lab Experiments
N-(4-Methylsulfanylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has several advantages for lab experiments, including its low molecular weight and ease of synthesis. However, there are also some limitations to using N-(4-Methylsulfanylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on N-(4-Methylsulfanylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide, including further studies on its mechanism of action, optimization of its synthesis, and exploration of its potential therapeutic applications in other areas, such as cardiovascular disease and metabolic disorders. Additionally, more research is needed to fully understand the potential toxic effects of N-(4-Methylsulfanylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide and how it can be safely used in clinical settings.
Synthesis Methods
N-(4-Methylsulfanylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can be synthesized using a variety of methods, including the reaction of 4-methylthiobenzaldehyde with 2-aminobenzamide, followed by cyclization and subsequent reduction. Other methods include the reaction of 4-methylthiobenzaldehyde with an isatoic anhydride derivative, followed by cyclization and reduction.
Scientific Research Applications
N-(4-Methylsulfanylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been studied for its potential therapeutic properties in a variety of areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(4-Methylsulfanylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that N-(4-Methylsulfanylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, N-(4-Methylsulfanylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to have neuroprotective effects and improve cognitive function.
properties
IUPAC Name |
N-(4-methylsulfanylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-21-12-8-6-11(7-9-12)19-16(20)15-13-4-2-3-5-14(13)17-10-18-15/h6-10H,2-5H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXFHDZFOMIBKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NC(=O)C2=NC=NC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(methylsulfanyl)phenyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

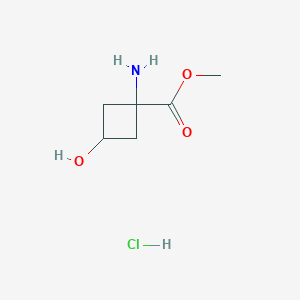
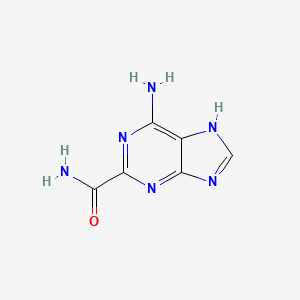

![methyl 6-benzyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2554081.png)
![7-chloro-N-(3,4-dimethylphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2554083.png)
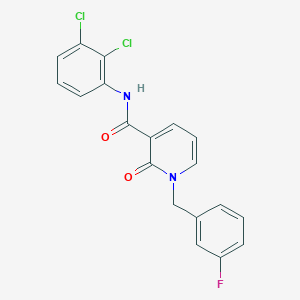
![N1-(sec-butyl)-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2554085.png)
![6-Fluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2554086.png)
![N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2554089.png)
![5-(2,5-dimethylbenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2554090.png)
![Tetrahydro-1H,3H-3a,7a-(methanoiminomethano)benzo[c]thiophene 2,2-dioxide hydrochloride](/img/structure/B2554095.png)
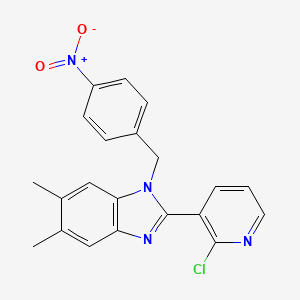
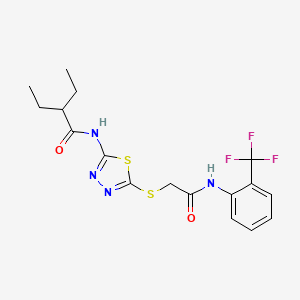
![[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2554099.png)